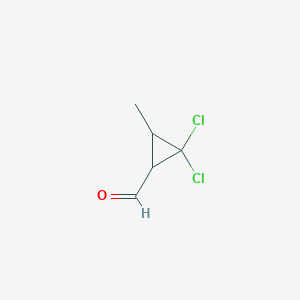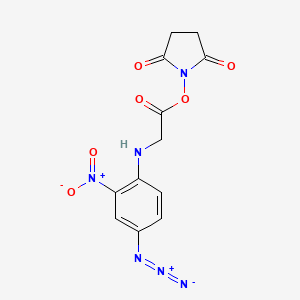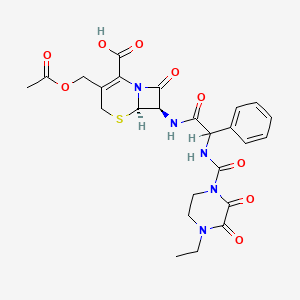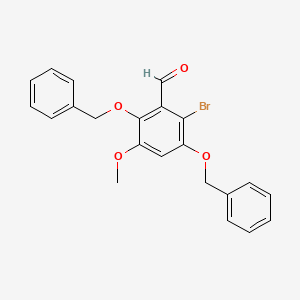
2,5-Bis(benzyloxy)-6-bromo-3-methoxybenzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Bis(benzyloxy)-6-bromo-3-methoxybenzaldehyde is an organic compound with the molecular formula C22H19BrO4. This compound is characterized by the presence of benzyloxy groups at the 2 and 5 positions, a bromine atom at the 6 position, and a methoxy group at the 3 position on a benzaldehyde core. It is a versatile intermediate used in various chemical syntheses and research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(benzyloxy)-6-bromo-3-methoxybenzaldehyde typically involves multiple steps:
Starting Material: The synthesis often begins with a substituted benzaldehyde.
Methoxylation: The methoxy group can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.
Benzyloxylation: The benzyloxy groups are typically introduced through a Williamson ether synthesis, where the hydroxyl groups are reacted with benzyl halides in the presence of a strong base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2,5-Bis(benzyloxy)-6-bromo-3-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: NaN3 in dimethylformamide (DMF) or KSCN in acetone.
Major Products
Oxidation: 2,5-Bis(benzyloxy)-6-bromo-3-methoxybenzoic acid.
Reduction: 2,5-Bis(benzyloxy)-6-bromo-3-methoxybenzyl alcohol.
Substitution: 2,5-Bis(benzyloxy)-3-methoxybenzaldehyde derivatives with various substituents replacing the bromine atom.
科学研究应用
2,5-Bis(benzyloxy)-6-bromo-3-methoxybenzaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2,5-Bis(benzyloxy)-6-bromo-3-methoxybenzaldehyde depends on its specific application
Aldehyde Group: Can form Schiff bases with amines, which are important in biochemical reactions.
Bromine Atom: Can participate in halogen bonding and electrophilic aromatic substitution reactions.
Methoxy Group: Can engage in hydrogen bonding and increase the compound’s lipophilicity, affecting its interaction with biological membranes.
相似化合物的比较
Similar Compounds
2,5-Bis(benzyloxy)benzaldehyde: Lacks the bromine and methoxy groups, making it less reactive in certain substitution reactions.
2,5-Bis(benzyloxy)-3-methoxybenzaldehyde:
2,5-Bis(benzyloxy)-6-bromo-4-methoxybenzaldehyde: Similar but with the methoxy group at a different position, altering its chemical properties.
Uniqueness
2,5-Bis(benzyloxy)-6-bromo-3-methoxybenzaldehyde is unique due to the specific arrangement of its functional groups, which confer distinct reactivity and interaction profiles. This makes it a valuable compound in synthetic chemistry and various research applications.
属性
CAS 编号 |
60582-33-4 |
|---|---|
分子式 |
C22H19BrO4 |
分子量 |
427.3 g/mol |
IUPAC 名称 |
2-bromo-5-methoxy-3,6-bis(phenylmethoxy)benzaldehyde |
InChI |
InChI=1S/C22H19BrO4/c1-25-20-12-19(26-14-16-8-4-2-5-9-16)21(23)18(13-24)22(20)27-15-17-10-6-3-7-11-17/h2-13H,14-15H2,1H3 |
InChI 键 |
WFMBMZQZHHJWRA-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C(=C1OCC2=CC=CC=C2)C=O)Br)OCC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-Chloro-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]-N'-ethylthiourea](/img/structure/B14613520.png)
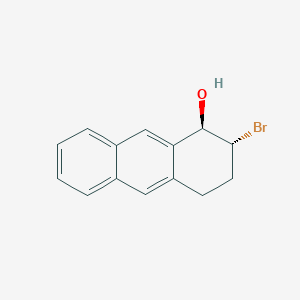
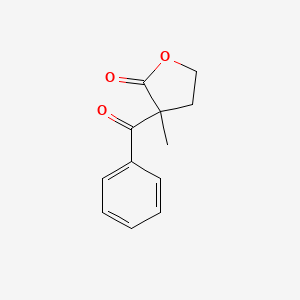
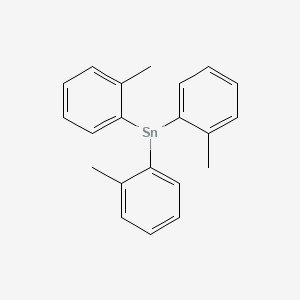
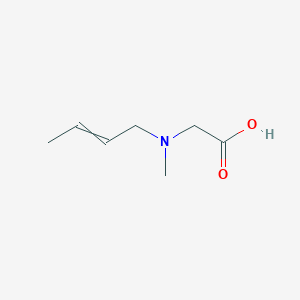
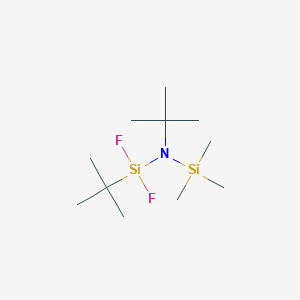
![3-[(Benzamidomethyl)sulfanyl]propanoic acid](/img/structure/B14613556.png)
![4-(Benzenesulfonyl)naphtho[2,3-c]furan-1,3-dione](/img/structure/B14613559.png)
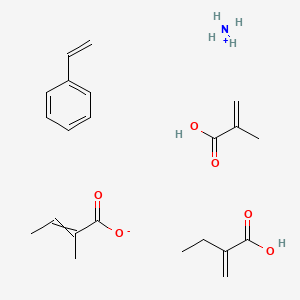
![Benzenemethanol, 3-[4-(hydroxymethyl)phenoxy]-4-methoxy-](/img/structure/B14613564.png)
